N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a combination of furan, pyridine, phenyl, and triazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
It can be inferred that the compound may interfere with the biochemical pathways of mycobacterium tuberculosis h37ra, given the anti-tubercular activity of similar compounds .
Result of Action
Similar compounds have shown significant inhibitory concentrations (ic 50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of a pyridine derivative, which can be achieved through various methods such as the reaction of pyridine with furan-2-carboxylic acid.
Triazole Formation: The next step involves the formation of the triazole ring. This can be accomplished through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the triazole derivative with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and optimization of reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and pyridine moieties can be oxidized under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the triazole ring can yield triazoline derivatives.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is of interest in drug development due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-4-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide: This compound lacks the furan moiety and may have different biological activities and properties.
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an amide group, which can affect its reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique biological activities and applications.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(17-13-22-24(23-17)15-5-2-1-3-6-15)21-12-14-8-9-20-16(11-14)18-7-4-10-26-18/h1-11,13H,12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQKNCVWUYUMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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